molecular formula C9H17Br B8627428 (Bromomethyl)cyclooctane

(Bromomethyl)cyclooctane

Cat. No.: B8627428
M. Wt: 205.13 g/mol
InChI Key: RUSAZVZHLDQOQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Bromomethyl)cyclooctane (C₉H₁₇Br) is a brominated cycloalkane derivative featuring a cyclooctane ring substituted with a bromomethyl (-CH₂Br) group. Cyclooctane derivatives are valued for their conformational flexibility and reactivity, making them useful intermediates in organic synthesis, catalysis, and materials science .

Properties

Molecular Formula

C9H17Br

Molecular Weight

205.13 g/mol

IUPAC Name

bromomethylcyclooctane

InChI

InChI=1S/C9H17Br/c10-8-9-6-4-2-1-3-5-7-9/h9H,1-8H2

InChI Key

RUSAZVZHLDQOQM-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: (Bromomethyl)cyclooctane can be synthesized through several methods. One common approach involves the bromination of methylcyclooctane using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction typically proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the methyl group.

Industrial Production Methods: In industrial settings, bromomethylcyclooctane can be produced on a larger scale using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (Bromomethyl)cyclooctane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different functionalized cyclooctane derivatives.

    Elimination Reactions: Under basic conditions, bromomethylcyclooctane can undergo elimination reactions to form cyclooctene, an unsaturated hydrocarbon.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form cyclooctanone.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products:

    Substitution: Hydroxymethylcyclooctane, cyanomethylcyclooctane, aminomethylcyclooctane.

    Elimination: Cyclooctene.

    Oxidation: Cyclooctanone.

Scientific Research Applications

(Bromomethyl)cyclooctane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the effects of brominated compounds on biological systems, including their potential as enzyme inhibitors.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, such as anticancer and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of bromomethylcyclooctane involves its ability to undergo nucleophilic substitution and elimination reactions. The bromine atom, being a good leaving group, facilitates these reactions. In biological systems, bromomethylcyclooctane can interact with nucleophilic sites on enzymes and proteins, potentially inhibiting their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The table below compares (Bromomethyl)cyclooctane with similar brominated cycloalkanes:

Compound Molecular Formula Molecular Weight Ring Size Substituent Position Key Applications
This compound C₉H₁₇Br 205.14 8-membered Exocyclic CH₂Br Organic synthesis, catalysis
Bromocyclooctane C₈H₁₅Br 191.11 8-membered Directly on ring Catalytic studies
(Bromomethyl)cyclopentane C₆H₁₁Br 163.06 5-membered Exocyclic CH₂Br Alkylating agent
1-(Bromomethyl)bicyclo[2.2.2]octane C₉H₁₅Br 203.12 Bicyclic Bridged CH₂Br Rigid scaffold synthesis

Key Observations :

  • Ring Size : Larger rings (e.g., cyclooctane) exhibit higher conformational flexibility, enhancing reactivity in substitution and oxidation reactions compared to smaller (e.g., cyclopentane) or rigid bicyclic systems .
  • Substituent Effects : Exocyclic bromomethyl groups (as in this compound) increase steric accessibility compared to directly ring-bound bromine (e.g., bromocyclooctane), facilitating nucleophilic substitution .
Reactivity in Oxidation Reactions

Cyclooctane derivatives are often studied for their catalytic oxidation behavior. For example:

  • Cyclooctane Oxidation: Catalyzed by molybdenum complexes, cyclooctane converts to cyclooctanone (ketone) and cyclooctanol (alcohol) with yields up to 29.6% and 15.5%, respectively, under optimized conditions . This reactivity surpasses smaller cycloalkanes like cyclopentane (2.9% ketone yield) and cyclohexane (5.2% ketone yield) due to reduced ring strain .

Table 1 : Comparative Oxidation Yields of Cycloalkanes (Catalyst: Mo Complex B2, 120°C, 6 h) :

Cycloalkane Ketone Yield (%) Alcohol Yield (%) Total Conversion (%)
Cyclopentane 2.9 0.8 3.7
Cyclohexane 5.2 2.2 7.4
Cyclooctane 29.6 15.5 45.1
Stability and Selectivity
  • Thermal Stability : Some cyclooctane derivatives (e.g., peroxidomolybdate catalysts) decompose at 120°C, limiting their utility . Brominated analogs may exhibit enhanced stability due to stronger C-Br bonds.

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